N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyl group, a pyridine ring, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Intermediate: Starting with a cyclopropyl-substituted pyridine, the intermediate can be synthesized through cyclization reactions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.
Benzamide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents, organometallic reagents like Grignard reagents.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the benzamide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(phenyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(furan-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl or furan rings. This uniqueness can influence its interactions in biological systems and its utility in material science applications.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(17-7-5-16(6-8-17)19-2-1-9-24-19)22-12-14-10-18(13-21-11-14)15-3-4-15/h1-2,5-11,13,15H,3-4,12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHUWXZBRQPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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